

Application Notes and Protocols for (Z)-SU14813

In Vivo Dosing and Administration

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752453

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For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities.^{[1][2][3]} These application notes provide detailed protocols for the in vivo dosing and administration of **(Z)-SU14813** in preclinical animal models, particularly in the context of subcutaneous xenograft studies. The information is intended to guide researchers in designing and executing robust in vivo experiments.

Mechanism of Action

(Z)-SU14813 exerts its therapeutic effects by inhibiting multiple RTKs involved in critical cellular processes such as proliferation, migration, survival, and angiogenesis.^{[1][2][3]} The primary targets of SU14813 include:

- Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2)
- Platelet-Derived Growth Factor Receptor β (PDGFR β)
- c-KIT
- FMS-like Tyrosine Kinase 3 (FLT3)^{[1][2][3][4]}

By simultaneously blocking these signaling pathways, SU14813 can effectively inhibit tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of **(Z)-SU14813**, compiled from preclinical studies.

Table 1: In Vivo Dosing Parameters for **(Z)-SU14813** in Mice

Parameter	Value	Reference
Animal Model	Mice (athymic or nonobese diabetic/severe combined immunodeficient)	[1]
Administration Route	Oral (p.o.) gavage	[5]
Dosage Range	10 - 120 mg/kg	[6]
Dosing Frequency	Twice daily (BID)	[6]
Vehicle/Formulation	Carboxymethyl cellulose-based suspension	[5]
Plasma Half-life (t _{1/2})	1.8 hours	[5]
Oral Bioavailability	~40%	[5]
Effective Plasma Concentration	100 - 200 ng/mL	[2][4]

Table 2: IC₅₀ Values for **(Z)-SU14813** Against Target Kinases

Target Kinase	IC50 (nM)	Reference
VEGFR-1	2	[7] [8]
VEGFR-2	50	[7] [8]
PDGFR β	4	[7] [8]
c-KIT	15	[7] [8]

Experimental Protocols

Formulation of (Z)-SU14813 for Oral Administration

This protocol describes the preparation of a suspension of **(Z)-SU14813** suitable for oral gavage in mice.

Materials:

- **(Z)-SU14813** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Corn Oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Formulation Protocol 1: Aqueous-Based Suspension

- Prepare a stock solution of **(Z)-SU14813** in DMSO.

- For a final desired concentration, calculate the required volumes of each component. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- In a sterile tube, add the required volume of DMSO to the **(Z)-SU14813** powder and vortex until fully dissolved.
- Add PEG300 and vortex thoroughly.
- Add Tween-80 and vortex until the solution is clear.
- Finally, add the saline and vortex to create a homogenous suspension.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
- Prepare the formulation fresh on the day of use.

Formulation Protocol 2: Oil-Based Suspension

- Prepare a stock solution of **(Z)-SU14813** in DMSO.
- For a final desired concentration, calculate the required volumes. A common formulation is 10% DMSO and 90% Corn Oil.
- In a sterile tube, add the required volume of DMSO to the **(Z)-SU14813** powder and vortex until dissolved.
- Add the corn oil and vortex thoroughly to create a uniform suspension.
- This formulation should be used immediately after preparation.

Subcutaneous Xenograft Tumor Model and SU14813 Administration

This protocol outlines the establishment of a subcutaneous tumor xenograft model in mice and subsequent treatment with **(Z)-SU14813**.

Materials:

- Tumor cells in logarithmic growth phase
- Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Matrigel (optional)
- 4-6 week old immunodeficient mice (e.g., athymic nude, SCID)
- Syringes (1 mL) and needles (27-30 gauge)
- Digital calipers
- Anesthetic (e.g., ketamine/xylazine)
- **(Z)-SU14813** formulation
- Oral gavage needles

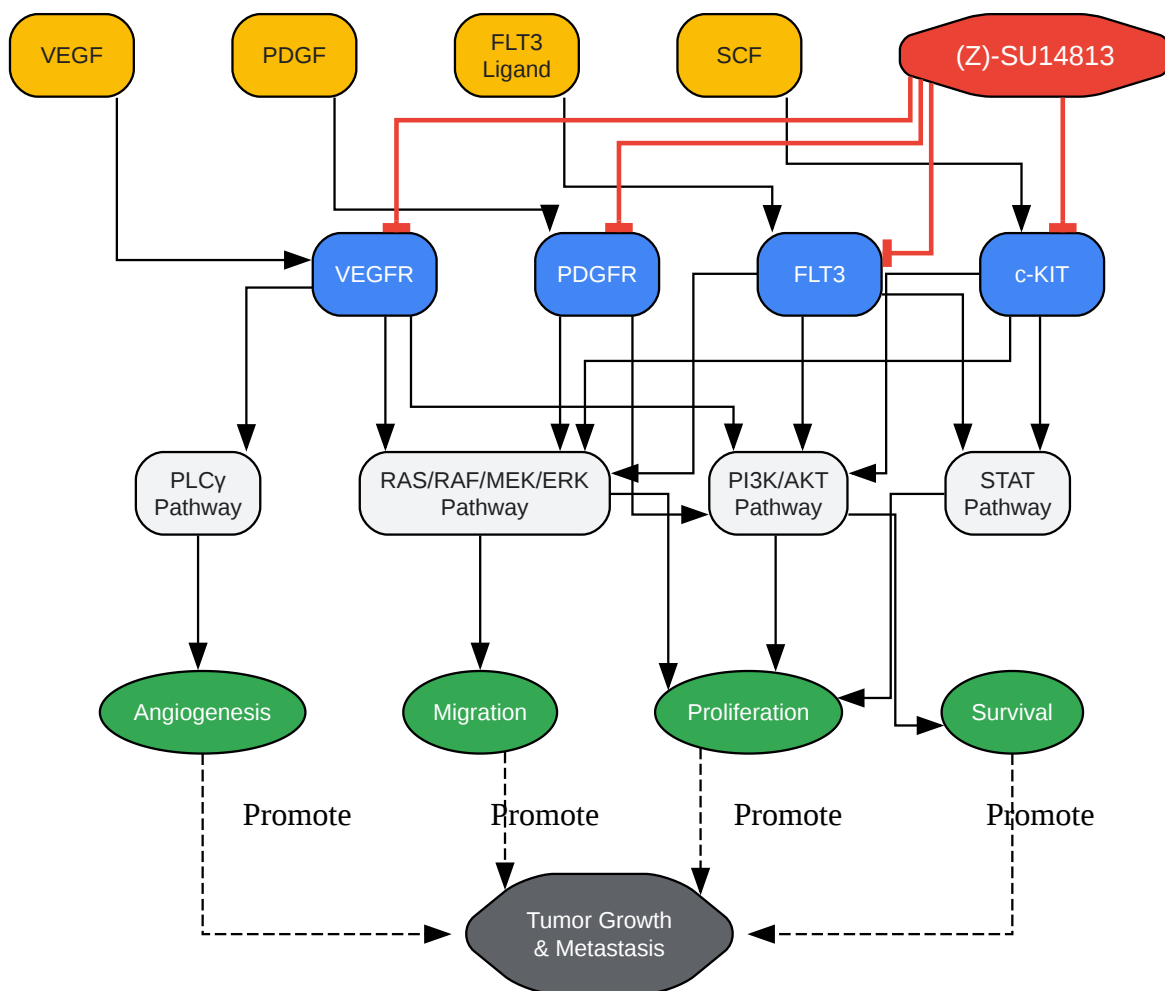
Protocol:

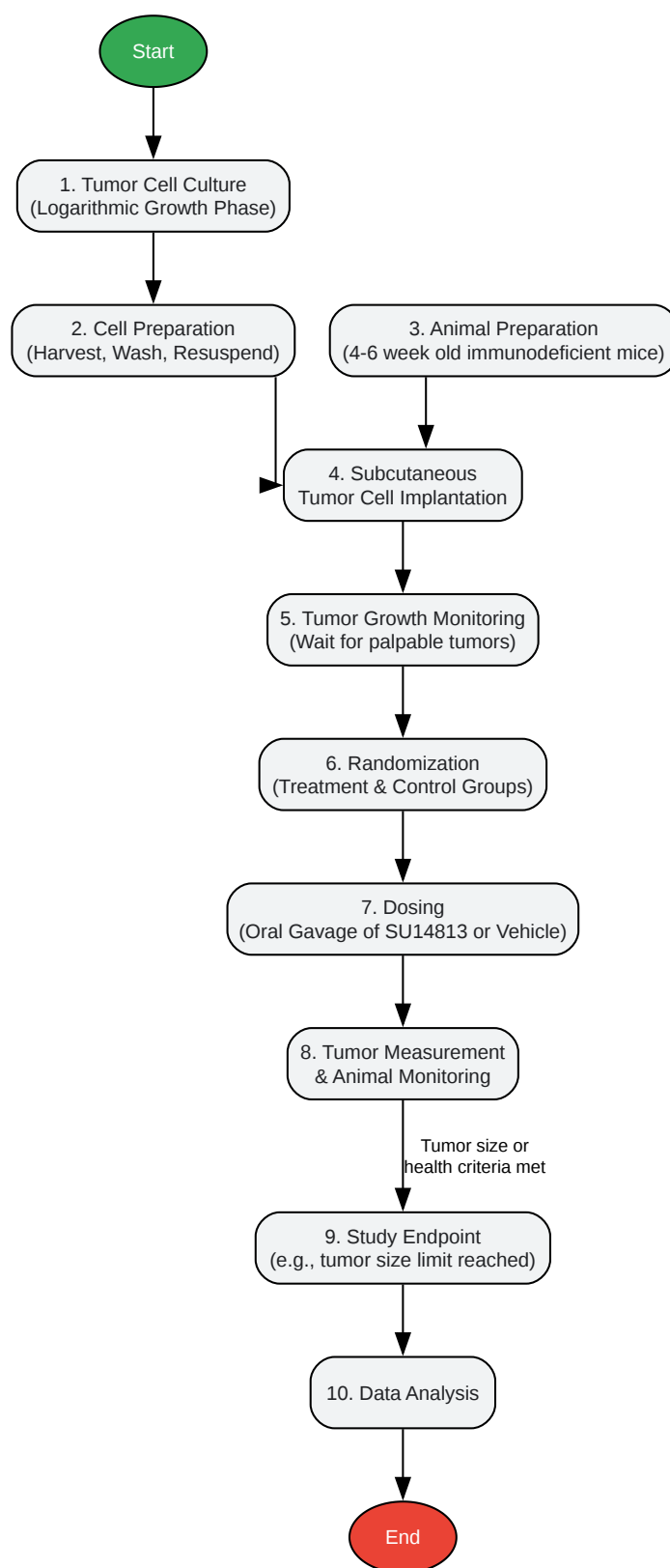
- Cell Preparation:
 - Harvest tumor cells during their exponential growth phase.
 - Wash the cells with sterile PBS.
 - Resuspend the cells in PBS or serum-free medium at a concentration of 2×10^6 to 6×10^6 cells per 100-200 μL .[\[5\]](#)
 - For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can improve tumor establishment.[\[5\]](#) Keep the cell-Matrigel mixture on ice to prevent solidification.
- Tumor Implantation:
 - Anesthetize the mice.
 - Shave and sterilize the injection site on the flank of the mouse.
 - Inject 100-200 μL of the cell suspension subcutaneously into the flank.[\[9\]](#)

- Monitor the mice for tumor growth.
- Dosing and Administration:
 - Once tumors reach a palpable size (e.g., 100-350 mm³), randomize the mice into treatment and control groups.[\[5\]](#)
 - Administer the prepared **(Z)-SU14813** formulation orally via gavage at the desired dose (e.g., 10-120 mg/kg) twice daily.[\[6\]](#)
 - The vehicle used for the formulation should be administered to the control group.
- Tumor Measurement and Monitoring:
 - Measure tumor dimensions twice weekly using digital calipers.
 - Calculate tumor volume using the formula: Volume = (width)² x length/2.[\[1\]](#)
 - Monitor the overall health and body weight of the mice throughout the study.
 - The study is typically terminated when tumors in the vehicle-treated group reach a predetermined size (e.g., 1,500 mm³).[\[5\]](#)

Visualizations

Signaling Pathway Inhibition by (Z)-SU14813





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